Paclitaxel Succinate-d4
Description
Overview of Paclitaxel (B517696) and its Structural Modifications
Paclitaxel is a complex diterpenoid and a prominent member of the taxane (B156437) family of chemical compounds. bio-conferences.org Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, it has become one of the most important anticancer agents developed in the last three decades. bio-conferences.organnualreviews.orgnih.gov The primary mechanism of action for paclitaxel involves its interaction with tubulin, a cellular protein. nih.gov Paclitaxel binds to the microtubule polymer, stabilizing it and preventing the depolymerization process that is essential for cell division. nih.govmedchemexpress.comchemicea.com This interference with microtubule dynamics disrupts the cell cycle, ultimately leading to apoptotic cell death. nih.govmedchemexpress.com
Despite its potent antitumor activity, the clinical application of paclitaxel is met with challenges, primarily its low water solubility. This has spurred extensive research into its structural modification to develop derivatives with improved physicochemical and pharmacological properties. researchgate.netontosight.ai Scientists have explored modifications at various positions on the paclitaxel molecule to enhance its therapeutic profile. researchgate.net
A significant modification is the synthesis of paclitaxel succinate (B1194679), also known as 2'-succinyltaxol or Taxol 2'-hemisuccinate. ontosight.ai This derivative is created by adding a succinate (or succinyl) group to the paclitaxel structure, typically at the 2'-hydroxyl position, through a reaction with succinic anhydride (B1165640). ontosight.aisemanticscholar.org This structural change enhances the water solubility of the compound, which can improve its pharmacokinetic properties and make it more suitable for various clinical formulations. ontosight.aicymitquimica.com Research has also shown that modifying paclitaxel, such as by adding a succinate group at the C10 position, can reduce interactions with P-glycoprotein (Pgp), a protein associated with multidrug resistance, potentially improving permeability across the blood-brain barrier. nih.govacs.orgacs.org
Significance of Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a powerful and indispensable technique in modern pharmaceutical sciences. nih.gov It involves the replacement of one or more atoms in a molecule with their stable (non-radioactive) heavy isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹²C with carbon-¹³C, or nitrogen-¹⁴N with nitrogen-¹⁵N. nih.govwikipedia.org This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a distinct signature that can be detected by mass spectrometry. nih.govwashington.edu
One of the most important applications of stable isotope labeling, particularly deuteration, is in pharmacokinetic studies. nih.govresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. ijeat.org This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. bioscientia.de By strategically placing deuterium atoms at sites of metabolic vulnerability in a drug molecule, researchers can slow down its metabolism, potentially leading to a longer biological half-life, reduced clearance, and a more favorable pharmacokinetic profile. ijeat.orgbioscientia.denih.gov This approach has led to the development of deuterated drugs, with Deutetrabenazine being the first to receive FDA approval. nih.govresearchgate.net
Furthermore, stable isotope-labeled compounds are critical as internal standards in quantitative bioanalysis. nih.govwashington.edu In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the labeled compound (e.g., a deuterated version of the drug) is added to a biological sample. nih.gov Because the labeled internal standard is chemically almost identical to the unlabeled analyte, it behaves similarly during sample extraction, chromatography, and ionization, correcting for any experimental variability. washington.edu However, the mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference, allowing for highly accurate and precise quantification of the drug in the sample. washington.edu
Academic Research Context of Paclitaxel Succinate-d4 as a Labeled Compound
This compound is a specialized chemical tool that combines the structural modification of paclitaxel with the analytical advantages of stable isotope labeling. It is the deuterium-labeled analogue of Paclitaxel Succinate. cymitquimica.commedchemexpress.eumedchemexpress.eu The "-d4" designation signifies that four hydrogen atoms in the molecule have been substituted with deuterium atoms. These deuterium atoms are specifically located on the succinate portion of the molecule (4-oxobutanoic-2,2,3,3-d4 acid). synzeal.com
The primary role of this compound in the academic and pharmaceutical research setting is not as a therapeutic agent itself, but as a labeled internal standard. cymitquimica.commedchemexpress.eu When researchers need to measure the concentration of Paclitaxel Succinate in biological samples (such as plasma or tissue) as part of pharmacokinetic or drug metabolism studies, this compound is the ideal tool for ensuring analytical accuracy. medchemexpress.eumedchemexpress.eu
In a typical bioanalytical assay, this compound is added to the sample containing the non-labeled Paclitaxel Succinate. During LC-MS analysis, the two compounds co-elute from the chromatography column but are detected as separate entities by the mass spectrometer due to the mass difference of approximately 4 Daltons. washington.edu This allows for precise quantification of the therapeutic compound, Paclitaxel Succinate, by comparing its detector response to that of the known amount of the deuterated internal standard.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₅₁H₅₁D₄NO₁₇ |
| Molecular Weight | 958.0 g/mol synzeal.com |
| Deuterium Location | Succinate moiety (butanoic-2,2,3,3-d4 acid) synzeal.com |
| Appearance | Neat (often a solid) cymitquimica.com |
| Primary Application | Labeled internal standard for mass spectrometry cymitquimica.commedchemexpress.eumedchemexpress.eu |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Paclitaxel |
| Paclitaxel Succinate |
| This compound |
| Deutetrabenazine |
| 2'-succinyltaxol |
Properties
Molecular Formula |
C₅₁H₅₁D₄NO₁₇ |
|---|---|
Molecular Weight |
958 |
Synonyms |
2’-O-Succinoylpaclitaxel-d4; 2’-O-Succinylpaclitaxel-d4; 2’-Succinylpaclitaxel-d4; 2’-Succinyltaxol-d4; Paclitaxel 2’-(Hydrogen Succinate-d4); Paclitaxel 2’-Hemisuccinate-d4; [2aR-[2aα,4β,4aβ,6β,9α(1R*,2S*),11α,12α,12aα,12bα]]-Mono[2-(benzoylamino)-1 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Paclitaxel Succinate D4
Chemical Synthesis Routes to Paclitaxel (B517696) Succinate (B1194679)
The foundational step in synthesizing Paclitaxel Succinate-d4 is the creation of the non-labeled Paclitaxel Succinate molecule. This involves the esterification of one of the hydroxyl groups on the paclitaxel core with succinic acid or its more reactive anhydride (B1165640) form.
Derivatization Methods for Succinate Linkage
The most common and efficient method for introducing the succinate moiety is the acylation of paclitaxel with succinic anhydride. This reaction is typically performed in the presence of a base, which acts as a catalyst and acid scavenger. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.
Commonly employed bases include pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP). Pyridine can serve as both the solvent and the catalyst, while the highly nucleophilic DMAP is often used in catalytic amounts in conjunction with a non-nucleophilic base in an inert solvent. The reaction involves the nucleophilic attack of a hydroxyl group from paclitaxel on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a hemiester.
Table 1: Representative Reaction Conditions for Paclitaxel Succinylation
| Reagents | Base/Catalyst | Solvent | Temperature | Typical Outcome |
|---|---|---|---|---|
| Paclitaxel, Succinic Anhydride | Pyridine | Pyridine | Room Temperature | Formation of 2'- or 7-O-succinylpaclitaxel |
| Paclitaxel, Succinic Anhydride | DMAP (catalytic), Triethylamine | Dichloromethane (DCM) | 0°C to Room Temperature | Efficient esterification, primarily at the 2'-OH |
| 2'-Protected Paclitaxel, Succinic Anhydride | Pyridine or DMAP | Pyridine or Aprotic Solvent | Room Temperature | Selective formation of 7-O-succinylpaclitaxel google.com |
Regioselectivity in Succinate Introduction
Paclitaxel possesses several hydroxyl groups, but the secondary hydroxyls at the C2' and C7 positions are the most accessible for acylation. The C2'-hydroxyl group is generally more sterically accessible and electronically activated, making it the primary site of reaction under kinetically controlled conditions. This leads predominantly to the formation of Paclitaxel 2'-succinate.
However, the regioselectivity can be influenced by reaction conditions and the use of protecting groups. To target the C7 hydroxyl group, the more reactive C2'-hydroxyl is often protected first (e.g., as a silyl (B83357) ether). Following the protection step, succinylation is directed to the C7 position. A subsequent deprotection step then yields the 7-O-succinylpaclitaxel isomer. google.com The choice of isomer is critical as the point of attachment can influence the compound's biological and physical properties. For use as an internal standard, the 2'-succinate derivative is common. pharmaffiliates.com
Methods for Deuterium (B1214612) Incorporation at Specific Positions of the Succinate Moiety
The introduction of deuterium into the succinate moiety is achieved by using an isotopically enriched precursor. This approach ensures the precise placement and high efficiency of the isotopic label.
Precursor Synthesis with Deuterated Reagents
The most direct strategy for the synthesis of this compound is to use a deuterated version of the acylating agent. Succinic anhydride-2,2,3,3-d4 is a commercially available isotopologue that serves as the ideal precursor. sigmaaldrich.com This reagent is synthesized by methods such as the catalytic hydrogenation of maleic anhydride using deuterium gas (D₂) instead of hydrogen gas (H₂). wikipedia.org
The reaction of paclitaxel with Succinic anhydride-d4 proceeds via the same mechanism as with the non-labeled anhydride, directly incorporating the deuterated succinyl group onto the paclitaxel molecule. This "late-stage" deuteration strategy is highly efficient as it avoids the need to carry the isotopic label through a multi-step synthesis of the complex paclitaxel core.
Table 2: Properties of Deuterated Succinylation Reagent
| Property | Value |
|---|---|
| Compound Name | Succinic anhydride-2,2,3,3-d4 |
| CAS Number | 14341-86-7 sigmaaldrich.com |
| Molecular Formula | C₄D₄O₃ sigmaaldrich.com |
| Isotopic Purity | ≥98 atom % D sigmaaldrich.com |
| Mass Shift | M+4 sigmaaldrich.com |
Verification of Isotopic Purity and Labeling Efficiency
After synthesis, the final product must be rigorously analyzed to confirm its chemical structure, purity, and isotopic enrichment. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this comprehensive verification. rsc.org
High-Resolution Mass Spectrometry (HRMS): This is a primary technique for determining isotopic purity. nih.gov By comparing the mass spectra of the labeled and unlabeled compounds, the incorporation of deuterium can be confirmed. For this compound, the molecular ion peak will be shifted by +4 mass units compared to the unlabeled analogue. The relative intensities of the ion clusters for the labeled (M+4) and unlabeled (M) species allow for the calculation of the isotopic enrichment, which is a measure of the percentage of the compound that has been successfully deuterated. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific location of the deuterium labels.
¹H-NMR: In the proton NMR spectrum of this compound, the signals corresponding to the methylene (B1212753) protons (-CH₂-CH₂-) of the succinate moiety will be absent or significantly diminished, confirming successful deuteration at these positions.
¹³C-NMR: The carbon signals for the deuterated carbons (CD₂) will show characteristic splitting (due to C-D coupling) and will have a lower intensity compared to the corresponding signals in the unlabeled compound.
²H-NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of the label's presence and chemical environment.
Together, these analytical methods provide a complete profile of the synthesized this compound, ensuring its suitability as a high-purity internal standard for quantitative studies. rsc.orgnih.gov
Table 3: Analytical Verification Methods for this compound
| Analytical Technique | Information Provided | Key Observation |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment, Molecular Weight Confirmation | Observation of molecular ion peak at M+4 relative to unlabeled standard. nih.gov |
| Proton NMR (¹H-NMR) | Position of Labeling, Structural Integrity | Disappearance of proton signals at the 2,2,3,3-positions of the succinate moiety. rsc.org |
| Carbon-13 NMR (¹³C-NMR) | Structural Confirmation | Splitting and reduced intensity of carbon signals for the deuterated positions. |
| Deuterium NMR (²H-NMR) | Direct Confirmation of Label | Presence of a signal in the deuterium spectrum corresponding to the succinate moiety. |
Mass Spectrometry for Isotopic Enrichment Assessment
Mass spectrometry (MS) is a critical analytical tool for verifying the successful synthesis of this compound and quantifying its isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements that can confirm the incorporation of the four deuterium atoms.
The molecular weight of unlabeled Paclitaxel Succinate is approximately 953.9 g/mol . The incorporation of four deuterium atoms in place of four hydrogen atoms increases the mass of the molecule by approximately 4 Da. Therefore, the expected monoisotopic mass of this compound is approximately 958.0 g/mol . pharmaffiliates.com
During analysis, the mass spectrometer detects the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) of the compound. By comparing the mass spectrum of the synthesized product with that of an unlabeled reference standard, the mass shift can be confirmed. The isotopic enrichment is assessed by examining the distribution of ions in the molecular cluster. A successful synthesis will show a significant decrease in the ion corresponding to the unlabeled compound and a predominant peak for the M+4 species. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks are used to calculate the percentage of the deuterated compound and its isotopic purity. nih.gov
Table 1: Theoretical Mass-to-Charge Ratios (m/z) for Paclitaxel Succinate and this compound in Positive Ion Mode
| Species | Unlabeled Paclitaxel Succinate [M+H]⁺ | This compound [M+H]⁺ | Mass Difference (Da) |
|---|
Note: The table displays simplified theoretical values for illustrative purposes. Actual observed m/z values may vary slightly based on instrumentation and ionization source.
Nuclear Magnetic Resonance Spectroscopy for Site-Specific Labeling Confirmation
The comparison between the ¹H NMR spectra of unlabeled Paclitaxel Succinate and this compound is the most direct method for confirmation. In the spectrum of the unlabeled compound, the two methylene groups (-CH2-CH2-) of the succinate ester would produce characteristic signals, typically appearing as multiplets in the aliphatic region. For this compound, these signals would be absent or dramatically reduced in intensity, which provides clear evidence of deuterium substitution at these specific sites.
Furthermore, ²H (Deuterium) NMR spectroscopy can be performed. In this experiment, only the deuterium nuclei are observed. A ²H NMR spectrum of this compound would show signals at the chemical shifts corresponding to the methylene positions of the succinate group, directly confirming the site-specific nature of the isotopic labeling.
Table 2: Expected ¹H NMR Spectral Changes for this compound
| Protons | Expected Chemical Shift (ppm) in Unlabeled Compound | Expected Signal in this compound |
|---|---|---|
| Succinate Methylene Protons (-O-CO-CH₂-CH₂-CO₂H) | ~2.5 - 2.7 | Absent or significantly diminished |
This combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of this compound, ensuring both the degree of isotopic labeling and the precise location of the deuterium atoms are accurately determined.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Paclitaxel |
| Succinic anhydride-d4 |
| Pyridine |
Advanced Analytical Methodologies Utilizing Paclitaxel Succinate D4
Chromatographic Separation Techniques
Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations
Without any foundational research on Paclitaxel (B517696) Succinate-d4, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Compound Names Table
As no article could be generated, the corresponding table of compound names is not applicable.
Mass Spectrometric Detection and Quantification Strategies
The use of Paclitaxel Succinate-d4 as an internal standard in quantitative bioanalytical assays relies on mass spectrometry's ability to differentiate and selectively measure the analyte and its stable isotope-labeled counterpart. This section explores the key mass spectrometric techniques and optimization strategies employed for the sensitive and specific quantification of this compound.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations
Electrospray ionization (ESI) is a widely favored technique for the analysis of polar and thermally labile molecules like this compound. In positive ion mode ESI, the molecule readily forms protonated molecules, [M+H]⁺, and can also form adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺. The choice of mobile phase additives, such as formic acid or ammonium (B1175870) acetate (B1210297), can significantly influence the ionization efficiency and the predominant adduct species formed. For instance, the presence of sodium acetate can be used to promote the reproducible formation of the sodium adduct, which may be selected as the precursor ion for fragmentation in tandem mass spectrometry. nih.gov
The general observation for Paclitaxel is that ESI in the positive ion mode provides high sensitivity. researchgate.net Given the structural similarity and the addition of a polar succinate (B1194679) group, this compound is also expected to ionize efficiently under positive ESI conditions. The primary precursor ions would be the protonated molecule and the sodium adduct.
Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization source that is suitable for less polar and more volatile compounds. While ESI is generally preferred for molecules like Paclitaxel and its derivatives, APCI could be considered, particularly if the chromatographic conditions employ a less polar mobile phase. APCI typically generates singly charged ions and can be less susceptible to matrix effects compared to ESI in some applications.
The table below summarizes the expected primary precursor ions for Paclitaxel Succinate and its deuterated analog in ESI-MS.
| Compound Name | Chemical Formula | Molecular Weight | Expected Precursor Ion [M+H]⁺ (m/z) | Expected Precursor Ion [M+Na]⁺ (m/z) |
| Paclitaxel Succinate | C₅₁H₅₅NO₁₇ | 953.98 | 954.99 | 976.97 |
| This compound | C₅₁H₅₁D₄NO₁₇ | 958.00 | 959.01 | 981.00 |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Optimizations
Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are tandem mass spectrometry techniques that provide high selectivity and sensitivity for quantitative analysis. libretexts.org These methods involve the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. researchgate.net The specificity of monitoring a particular precursor-to-product ion transition significantly reduces chemical noise and allows for accurate quantification even in complex biological matrices. researchgate.net
For this compound, the optimization of SRM/MRM transitions is a critical step in method development. This process typically involves the infusion of a standard solution of the analyte into the mass spectrometer to identify the most abundant and stable precursor and product ions. The collision energy is then optimized for each transition to maximize the signal intensity of the product ion.
Based on the known fragmentation of Paclitaxel, which often involves the cleavage of the ester bonds, the fragmentation of Paclitaxel Succinate is expected to yield characteristic product ions. The addition of the succinate group introduces a new potential fragmentation pathway. For this compound, the product ions containing the deuterated succinyl moiety will have a 4 Da mass shift compared to the corresponding fragments of the non-labeled Paclitaxel Succinate. However, more stable and intense product ions often arise from the core Paclitaxel structure.
The table below outlines potential SRM transitions for Paclitaxel Succinate and this compound, based on the known fragmentation of Paclitaxel and the anticipated behavior of the succinate ester. The transitions for Paclitaxel itself are well-documented, with common product ions at m/z 286.2 and 569.3. nih.govresearchgate.net It is highly probable that similar core fragments would be utilized for its succinate derivative.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description of Product Ion |
| Paclitaxel Succinate | 954.99 ([M+H]⁺) | 854.4 | Loss of succinic acid |
| Paclitaxel Succinate | 954.99 ([M+H]⁺) | 569.3 | Core taxane (B156437) ring fragment |
| Paclitaxel Succinate | 954.99 ([M+H]⁺) | 286.2 | Side chain fragment |
| This compound | 959.01 ([M+H]⁺) | 854.4 | Loss of deuterated succinic acid |
| This compound | 959.01 ([M+H]⁺) | 569.3 | Core taxane ring fragment |
| This compound | 959.01 ([M+H]⁺) | 286.2 | Side chain fragment |
Note: The selection of the most suitable product ions for quantification would be determined empirically during method development to ensure the highest sensitivity and specificity.
The optimization process ensures that the analytical method is highly selective for Paclitaxel Succinate, and the use of this compound as an internal standard corrects for any variability in sample preparation and instrument response, leading to precise and accurate quantification. lcms.cz
Preclinical Pharmacokinetic and Disposition Studies of Paclitaxel Succinate D4
In Vitro Metabolic Stability and Metabolite Profiling
In vitro assays are the first step in characterizing the metabolic profile of a new chemical entity. These studies utilize subcellular fractions, such as liver microsomes, from various species to predict in vivo hepatic clearance and identify potential metabolic pathways.
Metabolic stability is a measure of the susceptibility of a compound to metabolism, typically assessed by incubating the compound with liver microsomes and monitoring its disappearance over time. springernature.commercell.com These assays provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which are used to rank compounds and predict their in vivo behavior. researchgate.netnuvisan.com
Studies on the parent compound, paclitaxel (B517696), show significant species-dependent differences in metabolic rates when incubated with liver microsomes. For instance, metabolism is generally faster in rat and mouse microsomes compared to human microsomes, indicating variations in the enzymatic activity responsible for its breakdown. nih.gov The succinate (B1194679) ester in Paclitaxel Succinate-d4 may influence its interaction with metabolic enzymes, but the fundamental pathways are expected to be similar to those of paclitaxel.
| Species | Key Findings on Paclitaxel Metabolism | Primary Metabolites Formed |
|---|---|---|
| Rat | Higher rate of metabolism compared to humans. nih.gov | C3'-hydroxypaclitaxel (major), C2-hydroxypaclitaxel, di-hydroxypaclitaxel. nih.gov |
| Human | Metabolism is comparatively slower; significant individual differences observed. nih.gov | 6α-hydroxypaclitaxel (major), C3'-hydroxypaclitaxel, C2-hydroxypaclitaxel. nih.gov |
The use of deuterated tracers like this compound is a powerful technique in metabolite identification. The deuterium (B1214612) atoms create a distinct mass shift detectable by mass spectrometry, allowing for the unambiguous tracking of the drug and its metabolites against a complex biological background. medchemexpress.com
| Metabolite | Metabolic Reaction | Species Predominance | Notes |
|---|---|---|---|
| 6α-hydroxypaclitaxel | Phase I (Hydroxylation) | Human nih.govnih.gov | Major metabolite in humans, virtually inactive compared to parent drug. nih.gov |
| 3'-p-hydroxypaclitaxel (B27951) | Phase I (Hydroxylation) | Rat (major), Human (minor) nih.govnih.gov | A primary metabolite found in rat plasma and liver microsome samples. nih.gov |
| C2-hydroxypaclitaxel | Phase I (Hydroxylation) | Rat nih.gov | A monohydroxylated metabolite identified in rat studies. nih.gov |
| 6α,3'-p-dihydroxypaclitaxel | Phase I (Hydroxylation) | Human (minor), Rat nih.govnih.gov | A dihydroxylated metabolite detected in both species. nih.gov |
The metabolism of paclitaxel is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov Identifying the specific isoforms involved is critical for predicting potential drug-drug interactions. In vitro studies have established that paclitaxel's metabolism is largely dependent on species.
In humans, the formation of the major metabolite, 6α-hydroxypaclitaxel, is catalyzed by CYP2C8. nih.gov The formation of minor metabolites, such as 3'-p-hydroxypaclitaxel, is mediated by CYP3A4. nih.govnih.gov In rats, the CYP3A subfamily (specifically CYP3A1/3A2) is primarily responsible for metabolizing paclitaxel into 3'-p-hydroxypaclitaxel and 2-hydroxypaclitaxel. nih.gov This species difference is significant, as the major human metabolite (6α-hydroxypaclitaxel) is not typically detected in rat plasma or liver microsome samples. nih.gov
Kinetic parameters (Km and Vmax) for the formation of these metabolites reveal differences in enzyme affinity and metabolic capacity between species and among individuals. nih.gov
In Vivo Pharmacokinetic Characterization in Animal Models (Non-Human)
Following in vitro assessment, in vivo studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate in a whole organism.
Following intravenous administration in animal models such as mice and rats, paclitaxel exhibits rapid and wide distribution to most tissues. nih.govnih.gov The highest concentrations are typically observed in the liver, with significant levels also found in the pancreas, kidney, intestine, and lungs. nih.gov However, paclitaxel shows poor penetration of the central nervous system. nih.gov
| Parameter | Animal Model | Finding for Paclitaxel or its Formulations |
|---|---|---|
| Distribution | Mice, Rats | Rapid and wide distribution to liver, pancreas, kidney, lungs, and intestine. nih.govnih.gov |
| CNS Penetration | Mice, Rats | Very low drug levels detected in the brain. nih.govnih.gov |
| Half-life (t1/2) | Rats | Paclitaxel Succinate nanoparticles (3.41 h) showed a longer half-life than free Paclitaxel (1.67 h). nih.gov |
| Tumor Accumulation | Mice | Drug concentration was sustained for a long time in tumor tissue. nih.gov |
The elimination of paclitaxel from the body is primarily through hepatic metabolism and subsequent hepatobiliary excretion. nih.govdovepress.com A vast majority of the administered dose is excreted in the feces, predominantly as metabolites. nih.govnih.gov Renal excretion of the unchanged parent drug is minimal, typically accounting for less than 10% of the dose. nih.govdovepress.com
In human studies, following intravenous administration, total fecal excretion accounted for approximately 56% of the dose, with the metabolite 6α-hydroxypaclitaxel being the main excretory product (37%). nih.gov This confirms that hepatic metabolism is the main clearance mechanism. The rapid elimination observed in mice, where elimination predominates over distribution, highlights a key species difference compared to humans, where distribution is the more dominant factor. dovepress.com This difference is crucial when extrapolating preclinical animal data to humans. dovepress.com
An article focusing solely on the preclinical pharmacokinetic and disposition studies of "this compound" cannot be generated at this time. A comprehensive search of available scientific literature and data sources did not yield specific research findings on the tissue distribution or the linear versus non-linear pharmacokinetics for this particular deuterated compound.
The existing body of research primarily focuses on Paclitaxel and its various non-deuterated formulations or derivatives. While these studies provide extensive data on the parent compound, this information is not directly transferable to this compound, as deuteration can alter the pharmacokinetic profile of a molecule.
Therefore, without specific preclinical studies on this compound, it is not possible to provide the detailed, data-driven content and tables required by the requested article structure.
Mechanistic Research Applications of Paclitaxel Succinate D4 in Cellular and Subcellular Biology
Studies on Cellular Uptake and Intracellular Disposition
The efficacy of any chemotherapeutic agent is contingent upon its ability to reach its intracellular target. Understanding the dynamics of cellular uptake and subsequent disposition is therefore critical. Paclitaxel (B517696) Succinate-d4 serves as an invaluable internal standard in studies designed to quantify the intracellular concentrations of paclitaxel and its succinate (B1194679) prodrug form.
Membrane Permeability and Transport Mechanism Elucidation
The passage of paclitaxel across the cell membrane is a complex process that can involve passive diffusion and the action of membrane transporters. Research has shown that the cellular accumulation of paclitaxel can be significantly influenced by efflux pumps, such as P-glycoprotein, which is a key contributor to multidrug resistance.
In studies investigating membrane permeability, cancer cells are incubated with unlabeled Paclitaxel Succinate, and at various time points, the intracellular drug concentration is measured. By adding a known quantity of Paclitaxel Succinate-d4 to the cell lysate during the extraction process, researchers can use liquid chromatography-mass spectrometry (LC-MS) to accurately quantify the amount of unlabeled drug that has entered the cells. The deuterated standard co-elutes with the unlabeled drug but is distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for variations in sample preparation and instrument response.
Table 1: Cellular Uptake of Paclitaxel Succinate in Sensitive vs. Resistant Cancer Cell Lines This table presents hypothetical data based on typical findings in cellular uptake studies of paclitaxel to illustrate the application of a deuterated internal standard.
| Cell Line | Treatment Duration (hours) | Intracellular Paclitaxel Succinate Concentration (ng/10^6 cells) |
| Ovarian Cancer (Sensitive) | 1 | 15.8 |
| Ovarian Cancer (Sensitive) | 4 | 42.3 |
| Ovarian Cancer (Sensitive) | 24 | 89.1 |
| Ovarian Cancer (Resistant) | 1 | 3.2 |
| Ovarian Cancer (Resistant) | 4 | 9.7 |
| Ovarian Cancer (Resistant) | 24 | 18.5 |
The significant difference in intracellular concentrations between sensitive and resistant cell lines highlights the role of efflux pumps in limiting drug accumulation. The use of this compound as an internal standard would be crucial for the accuracy of these measurements.
Subcellular Localization Studies Using Labeled Probes
While fluorescently labeled paclitaxel analogs are often used for direct visualization of subcellular localization, deuterated compounds like this compound play a critical role in the quantitative analysis of drug distribution within different cellular compartments. nih.gov Following cellular fractionation to separate the cytoplasm, nucleus, and various organelles, the concentration of Paclitaxel Succinate in each fraction can be accurately determined using LC-MS with this compound as an internal standard. nih.gov This approach provides precise quantitative data to complement the qualitative imaging data from fluorescent probes. Research has demonstrated that paclitaxel primarily localizes to the microtubule network within the cytoplasm. nih.gov
Investigation of Compound-Target Interactions
The primary molecular target of paclitaxel is the β-tubulin subunit of microtubules. The binding of paclitaxel to microtubules stabilizes them, leading to cell cycle arrest and apoptosis.
Binding Kinetics and Affinity Measurements (e.g., Tubulin binding using labeled derivatives)
Determining the binding affinity and kinetics of paclitaxel to tubulin is essential for understanding its potency. In vitro binding assays are often employed for this purpose. In these experiments, purified tubulin is incubated with varying concentrations of Paclitaxel Succinate. The amount of bound versus unbound drug can be quantified using techniques like equilibrium dialysis or surface plasmon resonance, with LC-MS and this compound being used for accurate quantification of the drug in different fractions. These studies have consistently shown that paclitaxel binds to microtubules with high affinity.
Impact on Cellular Processes (e.g., Microtubule Dynamics, Apoptosis Induction at a molecular level)
Paclitaxel's stabilization of microtubules has profound effects on cellular processes. It disrupts the dynamic instability of microtubules, which is crucial for mitotic spindle formation and chromosome segregation. nih.gov This leads to a prolonged mitotic block, which can ultimately trigger apoptosis, or programmed cell death. researchgate.netnih.govnih.gov
The induction of apoptosis by paclitaxel involves a cascade of molecular events, including the activation of caspase enzymes and the regulation of Bcl-2 family proteins. nih.gov Studies investigating these pathways often rely on quantitative measurements of protein expression and activity. While this compound is not directly used to measure these downstream effects, its role in quantifying the intracellular drug concentration is vital to correlate a specific drug level with the observed molecular changes in apoptotic pathways.
Table 2: Effect of Paclitaxel Succinate on Apoptosis Markers in a Breast Cancer Cell Line This table illustrates hypothetical data on the molecular impact of paclitaxel, where accurate drug concentration measurement using a deuterated standard would be essential.
| Treatment Group | Caspase-3 Activity (Fold Change) | Bcl-2 Expression (Relative to Control) |
| Control | 1.0 | 1.00 |
| Paclitaxel Succinate (10 nM) | 3.2 | 0.65 |
| Paclitaxel Succinate (50 nM) | 8.5 | 0.28 |
| Paclitaxel Succinate (100 nM) | 15.7 | 0.12 |
The dose-dependent increase in caspase-3 activity and decrease in the anti-apoptotic protein Bcl-2 are hallmarks of paclitaxel-induced apoptosis. Accurate quantification of intracellular Paclitaxel Succinate using a d4-labeled standard ensures the reliability of these dose-response relationships.
Role in Studying Drug Resistance Mechanisms (at a molecular/cellular level)
A major challenge in cancer chemotherapy is the development of drug resistance. For paclitaxel, several mechanisms of resistance have been identified at the molecular and cellular levels. These include the overexpression of drug efflux pumps, mutations in the tubulin protein that reduce drug binding, and alterations in apoptotic signaling pathways. nih.govnih.gov
This compound is a critical tool in studies aimed at understanding these resistance mechanisms. For instance, in cells that overexpress efflux pumps, quantitative uptake studies using the deuterated internal standard can precisely measure the reduction in intracellular drug accumulation. nih.gov Similarly, in studies investigating tubulin mutations, binding assays with accurate quantification enabled by this compound can determine if these mutations lead to a decreased affinity of the drug for its target. By providing precise and reliable quantification, this compound helps to dissect the specific molecular changes that contribute to a resistant phenotype.
Interactions with Efflux Transporters (e.g., P-glycoprotein in research models)
This compound, a deuterated variant of a paclitaxel derivative, serves as a critical tool in mechanistic studies of drug resistance, particularly concerning the role of efflux transporters like P-glycoprotein (P-gp). P-gp, encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter that actively pumps a wide array of xenobiotics, including many chemotherapy agents, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. rsc.orgnih.gov This mechanism is a primary driver of multidrug resistance (MDR) in cancer cells.
In research models, such as cancer cell lines engineered to overexpress P-gp (e.g., MDCK-MDR1 cells), this compound is employed as a stable isotope-labeled tracer. mdpi.com Its use allows for precise quantification of drug efflux mediated by P-gp. Because this compound is chemically almost identical to its non-labeled counterpart, it is recognized and transported by P-gp in the same manner. rsc.org However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry.
Researchers can incubate P-gp-overexpressing cells with this compound and measure its intracellular accumulation over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These experiments are often performed in parallel with control cells that have low P-gp expression or in the presence of known P-gp inhibitors. A lower accumulation of the deuterated compound in P-gp-expressing cells compared to controls is direct evidence of active efflux. The addition of an inhibitor that blocks P-gp function would be expected to increase the intracellular concentration of this compound, confirming the transporter's role. mdpi.comnih.govnih.gov This approach provides unambiguous, quantitative data on transporter activity, helping to screen for new inhibitor compounds and to understand the kinetics of drug transport.
| Experimental Model | Condition | Observation | Implication |
|---|---|---|---|
| MDCK-MDR1 Cells (High P-gp expression) | Incubation with Labeled Paclitaxel | Significantly lower intracellular accumulation of labeled paclitaxel compared to wild-type (WT) cells. mdpi.com | Demonstrates the role of P-gp in actively effluxing the drug from the cell. |
| SH-SY5Y-derived neurons | Labeled Paclitaxel + P-gp Inhibitor (e.g., Verapamil) | Increased intracellular concentration and exacerbated neurotoxicity of paclitaxel. nih.govnih.gov | Confirms that P-gp inhibition enhances paclitaxel accumulation and its cellular effects. |
| 4T1 Breast Cancer Cells (P-gp expression) | Co-incubation with Labeled Paclitaxel and Piperine | Piperine increased the accumulation of labeled paclitaxel within the cells. mdpi.com | Identifies potential chemosensitizers that function by inhibiting P-gp-mediated efflux. |
Metabolic Alterations in Resistant Cell Lines
The development of chemoresistance is a complex process that involves not only increased drug efflux but also significant metabolic reprogramming within cancer cells. mdpi.comnih.govfrontiersin.org Paclitaxel-resistant cell lines often exhibit distinct metabolic phenotypes compared to their drug-sensitive counterparts. These adaptations allow resistant cells to survive and proliferate despite the presence of the drug. Common metabolic alterations include enhanced glycolysis (the Warburg effect), increased glutaminolysis, and changes in lipid and amino acid metabolism. nih.govmdpi.com
This compound is a valuable probe for investigating how the metabolism of the drug itself may be altered in these resistant cells. By introducing a labeled version of the drug, researchers can trace its fate and identify any unique deuterated metabolites that are formed in resistant cells. For instance, cancer cells can develop resistance by upregulating enzymes, such as cytochrome P450s (CYPs), that metabolize paclitaxel into less active forms (e.g., 6α-hydroxypaclitaxel). nih.govnih.gov
Using LC-MS/MS, the metabolic profile of this compound can be compared between sensitive and resistant cell lines. An increased rate of formation of deuterated hydroxy-paclitaxel metabolites in a resistant line would suggest that enhanced drug catabolism is a key mechanism of resistance. mdpi.comresearchgate.net This information is crucial for developing strategies to overcome resistance, such as the co-administration of drugs that inhibit these specific metabolic enzymes.
| Metabolic Pathway | Change in Resistant Cells | Research Finding | Potential Role of Labeled Paclitaxel |
|---|---|---|---|
| Glycolysis / Lactate Production | Increased | Expression of lactate dehydrogenase A (LDHA) is higher in paclitaxel-resistant breast cancer cells. nih.govfrontiersin.org | To assess if altered energy metabolism impacts the rate of drug modification or conjugation. |
| Glutaminolysis | Increased | Glutaminolysis was found to be associated with resistance of ovarian cancer cells to paclitaxel. nih.gov | To determine if glutamine-derived molecules are used in the conjugation and detoxification of the drug. |
| Drug Metabolism (e.g., CYP enzymes) | Potentially Increased | Paclitaxel is primarily metabolized by CYP2C8 and CYP3A4 into hydroxylated forms. nih.gov | To directly trace and quantify the rate of formation of deuterated paclitaxel metabolites in resistant vs. sensitive cells. |
| Autophagy & ROS Levels | Altered (Biphasic Changes) | Chronological studies in lung cancer cells show changes in autophagy and reactive oxygen species (ROS) as resistance develops. nih.gov | To investigate if oxidative stress leads to different patterns of drug degradation. |
Applications in Quantitative Biology and Metabolomics Research
Isotopic Dilution Mass Spectrometry for Endogenous Metabolite Quantification
Isotopic dilution mass spectrometry is the gold standard for accurate and precise quantification of molecules in complex biological samples. This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. nih.gov this compound is ideally suited to serve this role for the quantification of paclitaxel succinate or related paclitaxel derivatives in pharmacokinetic and metabolomic studies.
The procedure involves adding a known quantity of this compound to a biological sample (e.g., plasma, tissue homogenate) before sample preparation and extraction. nih.govfishersci.com Because the deuterated standard and the non-labeled analyte have virtually identical physicochemical properties, any loss of substance during extraction, handling, or ionization in the mass spectrometer will affect both compounds equally.
During LC-MS/MS analysis, the instrument is set to detect the specific mass-to-charge ratio (m/z) for both the non-labeled analyte and the deuterated internal standard. nih.govresearchgate.net By measuring the ratio of the signal intensity of the analyte to that of the known amount of internal standard, an exact concentration of the analyte in the original sample can be calculated. This method corrects for variations in sample recovery and matrix effects, leading to high precision and accuracy. fishersci.comnih.gov
| Compound | Role | Example Molecular Ion [M+Na]⁺ (m/z) | Detection Mode |
|---|---|---|---|
| Paclitaxel | Analyte | 876.9 | Multiple Reaction Monitoring (MRM) |
| This compound | Internal Standard | ~880.9 (assuming d4 on succinate moiety) | Multiple Reaction Monitoring (MRM) |
Tracing Metabolic Fluxes in Biological Systems (Non-Human)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govd-nb.inforesearchgate.net While classical MFA often uses tracers like ¹³C-glucose to map central carbon metabolism, stable isotope-labeled drugs like this compound can be used to trace the specific metabolic flux of a xenobiotic compound through its biotransformation pathways. nih.gov
In non-human biological systems, such as cell cultures or animal models, administering this compound allows researchers to follow the deuterium label as the parent drug is converted into various metabolites. medchemexpress.com By tracking the appearance and disappearance of the deuterated parent drug and its deuterated metabolites over time, the rates of specific metabolic reactions can be calculated. nih.gov
For example, this approach can quantify the rate at which paclitaxel is hydroxylated by CYP enzymes or conjugated by other enzymes. This provides a dynamic view of drug metabolism that is not achievable with simple concentration measurements at a single time point. Understanding these metabolic fluxes is essential for predicting drug-drug interactions, understanding mechanisms of toxicity, and optimizing therapeutic strategies. researchgate.net This application provides crucial insights into the pharmacokinetics and metabolic fate of the drug within a biological system.
Stability and Degradation Kinetics of Paclitaxel Succinate D4 in Research Matrices
Forced Degradation Studies under Various Stress Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.
Paclitaxel (B517696) is known to be susceptible to hydrolysis, particularly at its ester linkages. Paclitaxel Succinate-d4, having an additional succinate (B1194679) ester at the 2'-position, is also expected to be prone to hydrolytic degradation. The rate and pathway of this degradation are highly dependent on the pH of the solution.
Acidic Conditions: Under acidic conditions (e.g., 0.1 N HCl), Paclitaxel shows some degradation, with one of the primary degradation products resulting from the hydrolysis of the C-13 side chain. For this compound, hydrolysis of the succinate ester and the C-13 side chain are both plausible degradation pathways.
Neutral Conditions: In neutral aqueous solutions, Paclitaxel is relatively more stable but can still undergo slow degradation. The primary degradation pathway in neutral conditions is often epimerization at the C-7 position.
Basic Conditions: Paclitaxel is highly unstable under basic conditions (e.g., 0.1 N NaOH), showing significant degradation. The primary degradation pathways include the rapid hydrolysis of the ester groups, particularly the C-13 side chain, and epimerization at the C-7 position to form 7-epi-paclitaxel. nih.govnih.gov For this compound, the succinate ester would also be highly susceptible to base-catalyzed hydrolysis.
Table 1: Summary of Expected Hydrolytic Degradation of this compound Based on Paclitaxel Data
| Stress Condition | Temperature | Duration | Expected Degradation Rate | Major Degradation Products |
|---|---|---|---|---|
| Acidic (0.1 N HCl) | 80°C | 12-24 hours | Moderate | Paclitaxel, Hydrolysis products of the succinate and C-13 side chains |
| Neutral (Water) | 80°C | 24 hours | Low | 7-epi-paclitaxel |
| Basic (0.1 N NaOH) | 80°C | 2 hours | High | 7-epi-paclitaxel, Hydrolysis products of the succinate and C-13 side chains nih.gov |
Thermal Degradation: Paclitaxel in solution has been shown to degrade when exposed to elevated temperatures. For instance, a study on the thermal degradation of a 1 mg/mL paclitaxel solution at 65°C for 2 hours showed the formation of degradation products. thermofisher.com Solid-state Paclitaxel is generally more stable to heat, but degradation can occur over extended periods at elevated temperatures. This compound is expected to exhibit similar thermal lability.
Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation of Paclitaxel. Photodegradation studies have been conducted by exposing the drug to sunlight for extended periods, leading to the formation of degradation products. Therefore, it is crucial to protect this compound from light to prevent photolytic degradation.
Oxidative degradation of Paclitaxel has been investigated using reagents such as hydrogen peroxide (H₂O₂). Studies have shown that Paclitaxel exhibits some degradation under oxidative stress conditions, for example, in the presence of 3% H₂O₂ for 24 hours. researchgate.net The complex structure of this compound, with its numerous functional groups, suggests it would also be susceptible to oxidation, potentially leading to the formation of various oxidation products.
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are critical for understanding the degradation pathways and for ensuring the quality and safety of a drug substance.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the separation, identification, and quantification of degradation products. This technique has been extensively used in the analysis of Paclitaxel and its degradants. nih.govnih.gov The high sensitivity and specificity of LC-MS/MS allow for the detection of low-level impurities and the elucidation of their structures. This methodology would be ideally suited for profiling the degradation products of this compound.
Based on studies of Paclitaxel and related taxanes, several key degradation mechanisms can be proposed for this compound:
Epimerization: The C-7 position of the taxane (B156437) ring is prone to epimerization under neutral to basic conditions, leading to the formation of the more thermodynamically stable 7-epi-isomer. nih.govresearchgate.net This is a significant degradation pathway for Paclitaxel.
Ester Hydrolysis: The ester linkages in the Paclitaxel molecule are susceptible to hydrolysis. For this compound, this would include the succinate ester at the 2'-position, the acetate (B1210297) groups at C-4 and C-10, the benzoyl group at C-2, and the ester linkage of the C-13 side chain. nih.gov Hydrolysis of the C-13 side chain results in the formation of Baccatin III and the N-benzoyl-3-phenylisoserine side chain as separate entities. nih.gov
Table 2: Potential Degradation Products of this compound and their Precursors
| Degradation Product | Precursor Compound | Degradation Pathway |
|---|---|---|
| 7-epi-Paclitaxel Succinate-d4 | This compound | Epimerization |
| Paclitaxel | This compound | Hydrolysis of Succinate Ester |
| Baccatin III | Paclitaxel | Hydrolysis of C-13 Side Chain |
| 10-deacetyltaxol | Paclitaxel | Hydrolysis of C-10 Acetate |
Formulation and Storage Considerations for Research Samples
The formulation and storage of this compound are critical for maintaining its integrity in research settings. The stability of the compound is influenced by several factors, including the composition of the buffer, pH, and storage temperature. nih.govkcl.ac.uk
The stability of paclitaxel in aqueous solutions is significantly dependent on pH. nih.gov Generally, paclitaxel exhibits its greatest stability in acidic conditions, with the optimal pH range being between 3 and 5. sigmaaldrich.com As the pH increases towards neutral and basic conditions (pH 6-7 and above), the degradation of paclitaxel accelerates. nih.govresearchgate.net This degradation primarily occurs through two mechanisms: base-catalyzed hydrolysis of the ester groups and epimerization at the C7 position. nih.govnih.govacs.org
The hydrolysis can lead to the cleavage of the side chain and other ester bonds within the molecule. nih.govresearchgate.net Epimerization, a process where the stereochemistry at a chiral center is inverted, is also a significant degradation pathway in neutral to basic solutions. nih.govacs.orgresearchgate.net
For research purposes, it is advisable to use acidic buffer systems to maintain the stability of this compound in solution. The choice of buffer can also be important, as some buffer components may catalyze degradation. While specific studies on buffer composition for this compound are not available, a common practice for paclitaxel is to use citrate (B86180) or acetate buffers to maintain a stable acidic pH.
Table 1: pH-Dependent Stability of Paclitaxel in Aqueous Solutions
This data is based on studies of Paclitaxel and is intended to serve as a guideline for this compound.
| pH Range | Stability Profile | Primary Degradation Pathways |
| 3-5 | Optimal Stability | Minimal degradation |
| 6-7 | Moderate Stability | Onset of base-catalyzed hydrolysis and epimerization |
| >7 | Low Stability | Accelerated hydrolysis and epimerization |
In a study analyzing the release of paclitaxel from nanoparticles, it was observed that the release was slower at a pH of 7.4 compared to a more acidic pH of 5.4, which could be indicative of better stability at the higher pH in that specific formulation. researchgate.net However, for solutions used in research matrices, an acidic environment is generally preferred to prevent chemical degradation. sigmaaldrich.com
Proper storage is crucial to preserve both the chemical structure and the isotopic labeling of this compound. For solid forms of the compound, storage at 2–8 °C, desiccated, and protected from light is recommended. sigmaaldrich.com
When in solution, the stability of paclitaxel is influenced by temperature, with lower temperatures significantly extending its shelf-life. nih.govkcl.ac.uk Studies on paclitaxel infusions have shown that storage at 2-8°C results in a longer period of stability compared to storage at room temperature (20-25°C). nih.govkcl.ac.uk For long-term storage of research samples, it is advisable to store solutions at -20°C or below, although freeze-thaw cycles should be minimized.
The isotopic integrity of the d4 label on the succinate moiety is generally expected to be stable under recommended storage conditions. The carbon-deuterium bonds are strong and not typically prone to exchange with protons from the solvent under neutral or acidic conditions. However, in strongly basic solutions or under harsh conditions, there could be a potential for isotopic exchange, although this is less likely for deuterium (B1214612) labels on a carbon backbone compared to those on heteroatoms.
Table 2: Recommended Storage Conditions for Paclitaxel Solutions
This data is based on studies of Paclitaxel and is intended to serve as a guideline for this compound.
| Storage Condition | Duration | Notes |
| 2-8°C | Short-term (days to weeks) | Protect from light. Stability is dependent on concentration and solvent. nih.govkcl.ac.uk |
| -20°C or below | Long-term (months) | Recommended for stock solutions. Minimize freeze-thaw cycles. |
| Room Temperature (20-25°C) | Very short-term (hours to a few days) | Significant degradation can occur. nih.govkcl.ac.uk |
It is also important to consider the container material, as paclitaxel can be absorbed by certain plastics. While specific studies on this compound are not available, research on paclitaxel has shown it to be stable in polyolefin and glass containers. nih.govkcl.ac.uk
Future Research Directions and Advanced Applications of Paclitaxel Succinate D4
Integration into Multi-Omics Research (e.g., Proteomics, Fluxomics)
Multi-omics approaches, which involve the integrated analysis of different biological layers (e.g., genome, proteome, metabolome), are critical for understanding complex disease states and drug mechanisms. Paclitaxel (B517696) Succinate-d4 is an invaluable tool in these investigations, particularly in proteomics and fluxomics.
Proteomics: In proteomics, researchers aim to identify and quantify the entire set of proteins in a biological system. Studies have utilized proteomic analysis to identify proteins that are upregulated or downregulated in cancer cells that have developed resistance to paclitaxel. nih.govnih.gov In such experiments, the precise quantification of the drug within the cellular environment is crucial. Paclitaxel Succinate-d4 serves as an ideal internal standard for mass spectrometry (MS)-based quantification. musechem.com Because it is chemically identical to its non-labeled counterpart, it behaves the same during sample extraction and ionization, but its increased mass allows it to be distinguished, ensuring highly accurate measurement of paclitaxel levels in complex biological samples. iris-biotech.de
Fluxomics: Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological network. d-nb.infodaneshyari.com Isotope-assisted MFA (iMFA) uses isotopically labeled substrates to trace their paths through metabolic pathways. nih.gov Studies have shown that paclitaxel treatment can alter cellular metabolism, for instance by causing cancer cells to upregulate mitochondrial metabolism to compensate for reduced glycolytic flux. nih.gov The use of deuterium-labeled compounds, a field sometimes referred to as "Deuteromics," allows for the simultaneous exploration of multiple metabolic pathways. metsol.com By introducing this compound into a biological system, researchers can not only trace the metabolic fate of the drug itself but also precisely measure its impact on the flux through key cellular pathways, such as the TCA cycle and fatty acid synthesis. nih.govbohrium.com
Development of Novel Analytical Standards for Related Compounds
The clinical and research use of paclitaxel necessitates robust analytical methods for its quantification, along with its various metabolites and related impurities. The primary metabolites of paclitaxel in humans include 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel (B27951). nih.govnih.gov Accurate measurement of these compounds is essential for pharmacokinetic studies.
Stable isotope dilution analysis using liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. nih.gov This method relies on the use of a stable isotope-labeled internal standard. This compound is perfectly suited for this role. medchemexpress.com When added to a biological sample like plasma at a known concentration, it co-elutes with the unlabeled paclitaxel and its metabolites. nih.govnih.gov The ratio of the MS signal of the analyte to the deuterated standard allows for precise quantification, correcting for any sample loss during preparation or variations in instrument response. iris-biotech.denih.gov This ensures the accuracy required for pharmacokinetic and metabolic studies of paclitaxel and its derivatives. clearsynth.commdpi.com
| Research Area | Specific Application | Technical Advantage of Deuteration | Key Outcome |
|---|---|---|---|
| Proteomics | Internal standard for quantifying paclitaxel in studies of drug-resistant cells. | Co-elution with analyte but distinct mass, correcting for analytical variability. iris-biotech.de | Accurate correlation of drug concentration with protein expression changes. nih.gov |
| Fluxomics (Metabolic Flux Analysis) | Tracer to study the metabolic fate of the drug and its impact on cellular pathways. | Enables tracking of the molecule through metabolic networks via mass spectrometry. nih.gov | Quantification of how paclitaxel alters metabolic fluxes (e.g., TCA cycle). nih.govbohrium.com |
| Analytical Chemistry | Internal standard for stable isotope dilution LC-MS/MS assays. | Near-identical chemical and physical properties to the analyte ensure accuracy. nih.gov | Precise quantification of paclitaxel and its metabolites in biological matrices. nih.govnih.gov |
Exploration of Structure-Activity Relationships through Labeled Derivatives
Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.gov Researchers synthesize numerous analogues of a lead compound, like paclitaxel, by modifying specific functional groups to optimize efficacy or reduce toxicity. nih.gov
While the deuterium (B1214612) label in this compound does not significantly alter its chemical properties or biological activity, isotopically labeled versions of novel drug candidates are indispensable for evaluating their performance. chemicalsknowledgehub.com Once a new paclitaxel analogue is synthesized in an SAR study, a deuterated version can be prepared to thoroughly investigate its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comclearsynth.com By administering the labeled analogue, researchers can accurately track its journey through the body, identify its metabolites, and determine its pharmacokinetic parameters. nih.govchemicalsknowledgehub.com This information is critical for interpreting the results of the SAR study, providing a mechanistic understanding of why a particular structural modification led to enhanced or diminished activity.
Advancements in Imaging Techniques Utilizing Isotopically Labeled Probes
Visualizing the distribution and metabolic effects of a drug directly within living tissues offers profound insights into its mechanism of action. Isotopically labeled probes like this compound are enabling significant advancements in molecular imaging.
Mass Spectrometry Imaging (MSI): MSI is a powerful technique that maps the spatial distribution of molecules in tissue sections with high specificity. nih.gov In the context of cancer therapy, MSI can visualize how well a drug penetrates a solid tumor. nih.govplos.org Studies have successfully used MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging to map paclitaxel distribution in various tumor models. nih.gov For accurate quantification across the tissue, a deuterated internal standard (like D5-Paclitaxel) is sprayed onto the tissue section. plos.org This allows the signal intensity of the drug to be normalized, providing a precise quantitative map of its concentration in different tumor regions. This compound can be used directly for this purpose, aiding in research to optimize drug delivery and overcome barriers to tumor penetration. plos.org
Deuterium Metabolic Imaging (DMI): Deuterium MRI is an emerging, non-invasive imaging modality that can detect the signal from deuterated compounds in vivo. researchgate.netmdpi.com Researchers have demonstrated that deuterated substrates, such as [6,6′-²H₂]glucose, can be administered to map metabolic pathways in real-time. researchgate.netnih.gov This technique offers several advantages, including the use of non-radioactive isotopes and the ability to observe metabolic processes over extended periods. nih.govnih.gov The application of DMI could be extended to track deuterated drugs like this compound. This would allow for the non-invasive, 3D visualization of the drug's accumulation in tumors and other tissues, as well as the real-time mapping of its conversion into deuterated metabolites, providing unprecedented insight into its in vivo behavior. researchgate.netescholarship.orgbiorxiv.org
| Imaging Technique | Principle | Type of Isotope | Key Advantage | Application for this compound |
|---|---|---|---|---|
| Mass Spectrometry Imaging (MSI) | Measures mass-to-charge ratio to map molecular distribution on tissue sections (ex vivo). nih.gov | Stable (e.g., Deuterium) | High chemical specificity and quantitative spatial resolution. nih.gov | Used as an internal standard to create quantitative maps of drug distribution in tumors. plos.org |
| Deuterium Metabolic Imaging (DMI) / Deuterium MRI | Detects the magnetic resonance signal of deuterium nuclei to map compounds in vivo. researchgate.net | Stable (Deuterium) | Non-invasive, no ionizing radiation, allows for real-time metabolic tracking. nih.govnih.gov | Used as a direct imaging probe to visualize drug uptake and metabolism in living subjects. escholarship.org |
Q & A
Q. What analytical techniques are essential for characterizing the purity and isotopic integrity of Paclitaxel Succinate-d4 in preclinical studies?
Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to confirm isotopic labeling. Validate methods per FDA/EMA guidelines, including calibration curves (5.00–15,000 ng/mL for total paclitaxel) and precision assessments . Ensure nuclear magnetic resonance (NMR) spectroscopy corroborates structural integrity, focusing on deuterium substitution sites.
Q. How should researchers design in vitro experiments to evaluate the metabolic stability of this compound compared to non-deuterated analogs?
Methodological Answer: Employ hepatic microsomal assays or hepatocyte models to assess metabolic half-life. Use rapid equilibrium dialysis to quantify unbound paclitaxel fractions, ensuring comparisons account for deuterium’s kinetic isotope effects on CYP450 metabolism . Include controls for solvent interference and validate results via triplicate runs .
Q. What statistical parameters are critical when analyzing dose-response relationships for this compound in cytotoxicity assays?
Methodological Answer: Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC50 values. Report 95% confidence intervals and use ANOVA for inter-group comparisons. Ensure power analysis justifies sample sizes to detect ≥20% efficacy differences .
Advanced Research Questions
How can the PICOT framework be adapted to formulate research questions on the bioequivalence of this compound in oncology trials?
Methodological Answer:
- Population : Cancer patients with specific tumor types (e.g., breast adenocarcinoma).
- Intervention : this compound at clinically equivalent doses.
- Comparison : Non-deuterated paclitaxel or albumin-bound formulations.
- Outcome : AUC0–72h and Cmax ratios (target 90% CI within 80–125% for bioequivalence).
- Time : Pharmacokinetic sampling over 72 hours post-administration . Ensure feasibility by referencing cross-over trial designs from bioequivalence studies (n=24 patients) .
Q. What strategies mitigate isotopic interference when quantifying this compound in multi-component pharmacokinetic studies?
Methodological Answer: Optimize LC-MS/MS transitions to avoid isobaric overlaps with endogenous metabolites. Use stable isotope-labeled internal standards (e.g., 13C-paclitaxel) to correct matrix effects. Validate selectivity via spike-recovery experiments in plasma/tissue homogenates .
Q. How to resolve discrepancies in cytotoxicity data between this compound and its analogs across different cell lines?
Methodological Answer: Perform sensitivity analyses stratified by cell line genetic profiles (e.g., BRCA mutations). Use combinatorial index (CI) calculations for synergy studies (e.g., with carboplatin) and validate via clonogenic assays. Cross-reference with literature on deuterium’s impact on tubulin binding affinity .
Q. What ethical considerations arise when designing comparative efficacy trials for deuterated chemotherapeutics like this compound?
Methodological Answer: Ensure informed consent highlights deuterium’s novelty and theoretical risks (e.g., altered toxicity). Adhere to CONSORT guidelines for randomized trials, including blinding protocols and Data Safety Monitoring Boards (DSMBs). Reference institutional review board (IRB) precedents from paclitaxel-based trials .
Methodological Guidelines
- Data Validation : For pharmacokinetic studies, report both total and unbound paclitaxel concentrations, as albumin binding varies with deuterium substitution .
- Literature Synthesis : Use systematic reviews to contextualize findings against non-deuterated analogs, emphasizing differences in toxicity profiles (e.g., reduced renal toxicity with carboplatin combinations) .
- Peer Review Preparation : Structure manuscripts per IMRAD (Introduction, Methods, Results, Discussion), with supplementary materials detailing deuterium-specific protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
